molecular formula C9H15N3O2 B13641213 Ethyl 2-amino-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13641213
M. Wt: 197.23 g/mol
InChI Key: UOMGOCFPZZQKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position, linked to a propanoate ester backbone. This structure combines the hydrogen-bonding capability of the amino group with the lipophilic pyrazole moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. It is structurally related to tryptophan-derived compounds and has been investigated in the context of enzyme inhibition and prodrug development .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)6-12-5-4-7(2)11-12/h4-5,8H,3,6,10H2,1-2H3

InChI Key

UOMGOCFPZZQKKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC(=N1)C)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate involves multi-step organic reactions focusing on constructing the pyrazole-substituted amino acid ester framework. While direct literature on this exact compound is limited, synthesis principles can be drawn from closely related compounds and patented methods.

General Synthetic Strategy

The preparation typically involves:

  • Step 1: Formation of the Pyrazole Ring or Introduction of the Pyrazolyl Group
    The 3-methyl-1H-pyrazole moiety can be introduced via nucleophilic substitution or coupling reactions using 3-methyl-1H-pyrazole as the nucleophile. Alternatively, the pyrazole ring can be constructed through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.

  • Step 2: Construction of the Amino Acid Ester Backbone
    The ethyl 2-amino-3-substituted propanoate backbone is usually assembled by alkylation or substitution reactions of appropriately functionalized starting materials such as ethyl 2-bromo-3-substituted propanoates or via Michael addition-type reactions.

  • Step 3: Introduction of the Amino Group
    The amino group at the 2-position can be introduced by nucleophilic substitution or reductive amination, depending on the precursor used.

Specific Synthetic Routes

Route A: Nucleophilic Substitution of Ethyl 2-bromopropanoate Derivatives
  • Starting Materials:

    • Ethyl 2-bromopropanoate or derivatives thereof
    • 3-methyl-1H-pyrazole
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as DMF or DMSO
    • Base: Mild bases like potassium carbonate to deprotonate the pyrazole nitrogen
    • Temperature: Moderate heating (50–80 °C) to promote substitution
  • Mechanism:
    The pyrazole nitrogen acts as a nucleophile, displacing the bromide on the ethyl 2-bromopropanoate to form ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate intermediate. Subsequent amination at the 2-position can be achieved by reaction with ammonia or amine sources to yield the amino-substituted product.

Route B: Cyclocondensation Followed by Esterification
  • Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazine with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic catalysis.
  • Step 2: Alkylation of the pyrazole nitrogen with ethyl 2-bromo-3-aminopropanoate or similar intermediates.
  • Step 3: Esterification of the corresponding carboxylic acid with ethanol under acid catalysis (e.g., sulfuric acid) to form the ethyl ester.
Route C: Reductive Amination
  • Starting from ethyl 2-oxo-3-(3-methyl-1H-pyrazol-1-yl)propanoate, reductive amination with ammonia or ammonium salts in the presence of reducing agents (e.g., sodium cyanoborohydride) introduces the amino group at the 2-position.

Industrial and Patent-Related Processes

  • According to US patent US8193204B2, solid forms of related ethyl 2-amino-3-(pyrazolyl)propanoate compounds are prepared via solution-phase methods involving controlled reaction conditions to optimize yield and purity.
  • Continuous flow reactors and automated reagent addition systems are recommended for scale-up, enhancing reproducibility and efficiency.

Data Table: Comparison of Preparation Methods

Method Starting Materials Reaction Conditions Yield Range (%) Advantages Key References
Nucleophilic Substitution Ethyl 2-bromopropanoate + 3-methyl-1H-pyrazole K2CO3, DMF, 50–80 °C, 6–12 h 65–85 Simple, straightforward
Cyclocondensation + Esterification Hydrazine + 1,3-dicarbonyl + ethanol Acid/base catalysis, reflux, 3–6 h 60–80 Good control over pyrazole ring
Reductive Amination Ethyl 2-oxo-3-(3-methyl-1H-pyrazol-1-yl)propanoate + NH3 NaBH3CN, MeOH, RT to 40 °C, 4–8 h 70–90 High selectivity for amino group

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The ethyl ester group can be substituted with other functional groups such as amides or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides, acids, or other ester derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate, highlighting differences in substituents, pharmacological activity, and stability:

Compound Name Key Structural Features Molecular Formula Molecular Weight Applications/Findings
This compound (Target Compound) 3-methylpyrazole, ethyl ester, amino group C9H15N3O2 197.24 g/mol Intermediate for bioactive molecules; limited stability under humid conditions .
Telotristat Ethyl (LX1606) Chlorophenyl, trifluoroethoxy, pyrimidine, and extended aromatic system C27H26ClF3N6O3 574.99 g/mol FDA-approved for carcinoid syndrome; inhibits tryptophan hydroxylase .
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Bromo-substituted pyrazole, butanoate ester C9H13BrN2O2 273.12 g/mol Used in cross-coupling reactions; higher reactivity due to bromine .
Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate 4-propylpyrazole, ethyl ester, amino group C11H19N3O2 225.29 g/mol Enhanced lipophilicity compared to methyl analog; potential prodrug candidate .

Pharmacological Activity

  • Telotristat Ethyl: Demonstrates non-BBB permeability and selective inhibition of tryptophan hydroxylase (TPH1), reducing serotonin synthesis in peripheral tissues. Clinical studies confirm efficacy in treating carcinoid syndrome and fatty liver disease .
  • Target Compound : Lacks the extended aromatic and halogenated substituents critical for TPH1 inhibition, limiting its direct pharmacological relevance. However, its pyrazole-ester scaffold is a common motif in kinase inhibitor design .

Stability and Formulation

  • The target compound exhibits moderate stability, with degradation observed under high humidity (e.g., 40°C/75% RH), necessitating inert storage conditions .
  • Telotristat Ethyl Hippurate : Formulated as tablets with excipients like lactose and hydroxypropyl cellulose to minimize hydrolysis. Stability studies show <0.5% degradation after 3 months under accelerated conditions .

Reactivity and Functionalization

  • Brominated analogs (e.g., Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate) undergo Suzuki-Miyaura coupling, enabling diversification of the pyrazole ring .
  • The amino group in the target compound allows for further functionalization, such as acylation or alkylation, to modulate solubility and bioavailability .

Biological Activity

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate, an organic compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an amino acid derivative combined with a pyrazole ring, which contributes to its diverse biological properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Ethyl ester group
  • Amino group
  • Branched propanoate structure

These features allow for significant interactions with biological targets, enhancing its potential as a therapeutic agent.

Synthesis

This compound can be synthesized through nucleophilic substitution reactions. Typically, this involves the reaction of ethyl 2-bromo-2-methylpropanoate with 3-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate, conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The pyrazole ring's ability to interact with various biological targets allows it to inhibit the growth of certain bacteria and fungi. Studies have shown that derivatives of pyrazole compounds often demonstrate significant antimicrobial effects due to their structural characteristics.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism appears to involve interactions with cellular pathways that regulate cell cycle progression and apoptosis, similar to other pyrazole derivatives which have shown promising results in cancer research .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications at specific positions on the pyrazole ring can significantly influence its biological activity. For instance, substituents on the pyrazole ring can enhance binding affinity to target enzymes or receptors, leading to improved efficacy in antimicrobial and anticancer assays .

Modification Effect on Activity
Substituents at position 3Increased binding affinity to enzymes
Alterations in ester moietyEnhanced solubility and bioavailability

Case Studies

Case Study 1: Antimicrobial Testing
In a study evaluating various pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on human cancer cell lines (e.g., A431 and Jurkat cells). Results indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate?

The compound is typically synthesized via multi-step reactions starting from pyrazole precursors (e.g., 3-methyl-1H-pyrazole) and ethyl esters. Key steps include nucleophilic substitution, condensation, and esterification under controlled conditions. For example, a common method involves reacting pyrazole derivatives with ethyl bromoacetate analogs in the presence of a base (e.g., K₂CO₃) and aprotic solvents (e.g., DMF) to form the propanoate backbone .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on NMR (¹H, ¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight determination, and IR spectroscopy for identifying bonds like ester carbonyls. Purity is assessed via HPLC and TLC , while crystallographic data (if available) can be refined using software like SHELXL .

Q. What functional groups dominate its reactivity?

The ester group enables hydrolysis and transesterification, the amino group participates in Schiff base formation or alkylation, and the pyrazole ring undergoes electrophilic substitution or coordination with metal ions. These groups collectively influence its chemical and biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

Key parameters include:

  • Temperature : Moderate heating (60–80°C) to accelerate reactions without side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) or mild bases (e.g., NaHCO₃) to drive substitution reactions.
  • Monitoring : TLC or in-situ FTIR to track reaction progress and terminate at optimal conversion .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Strategies include:

  • Reproducing studies under standardized conditions (e.g., cell lines, incubation times).
  • Comparative studies with structurally similar analogs (e.g., chloro- or bromo-substituted pyrazoles) to isolate structure-activity relationships.
  • Advanced purification (e.g., preparative HPLC) to eliminate impurities affecting bioactivity .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock, Schrödinger) models binding affinities to enzymes/receptors (e.g., cyclooxygenase for anti-inflammatory activity).
  • Molecular dynamics (MD) simulations assess stability of ligand-target complexes over time.
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with activity. Experimental validation via in vitro assays (e.g., enzyme inhibition) is critical .

Q. How can crystallographic data inconsistencies be addressed?

  • Use SHELXL for high-resolution refinement of X-ray diffraction data, particularly for resolving disorder in flexible side chains.
  • Validate structures with complementary techniques like PXRD or solid-state NMR to confirm phase purity and lattice parameters .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate chromatographic (HPLC) and spectral (NMR) data to confirm batch consistency.
  • Experimental Design : Employ fractional factorial designs to screen multiple reaction variables (e.g., solvent, catalyst ratio) efficiently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.